molecular formula C22H14BrN3O5 B2404246 3-(4-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887898-54-6

3-(4-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No.: B2404246
CAS No.: 887898-54-6
M. Wt: 480.274
InChI Key: QGMSUICUOOGROO-UHFFFAOYSA-N
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Description

3-(4-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran core, substituted with a 4-bromobenzamido group and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and phenylacetic acid derivatives, under acidic or basic conditions.

    Introduction of 4-Bromobenzamido Group: The 4-bromobenzamido group can be introduced through an amide coupling reaction between the benzofuran core and 4-bromobenzoic acid, using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Introduction of 4-Nitrophenyl Group: The 4-nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where the benzofuran core is reacted with 4-nitrophenyl halide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: The nitro group in the 4-nitrophenyl moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the 4-bromobenzamido group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

3-(4-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-(4-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

3-(4-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

    3-(4-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    3-(4-bromobenzamido)-N-(4-aminophenyl)benzofuran-2-carboxamide: Similar structure but with an amino group instead of a nitro group.

    3-(4-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[(4-bromobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN3O5/c23-14-7-5-13(6-8-14)21(27)25-19-17-3-1-2-4-18(17)31-20(19)22(28)24-15-9-11-16(12-10-15)26(29)30/h1-12H,(H,24,28)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMSUICUOOGROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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